5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
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Overview
Description
“5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE” is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the pyrimidine ring and the attachment of the chlorinated and sulfanyl groups. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing moiety.
Reduction: Reduction reactions could be used to modify the functional groups attached to the benzothiazole or pyrimidine rings.
Substitution: Various substitution reactions can occur, especially at the chlorinated position or the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and pyrimidine rings may play a crucial role in binding to these targets, while the functional groups modulate the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.
Pyrimidine Derivatives: Widely studied for their antiviral and anticancer activities.
Uniqueness
The unique combination of benzothiazole and pyrimidine rings, along with the specific functional groups, makes “5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE” a compound of interest for further research and development.
Properties
Molecular Formula |
C21H17ClN4OS2 |
---|---|
Molecular Weight |
441.0 g/mol |
IUPAC Name |
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H17ClN4OS2/c1-12-3-6-14(7-4-12)11-28-20-23-10-15(22)18(25-20)19(27)26-21-24-16-8-5-13(2)9-17(16)29-21/h3-10H,11H2,1-2H3,(H,24,26,27) |
InChI Key |
RHPAPVQAMKQYSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C)Cl |
Origin of Product |
United States |
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